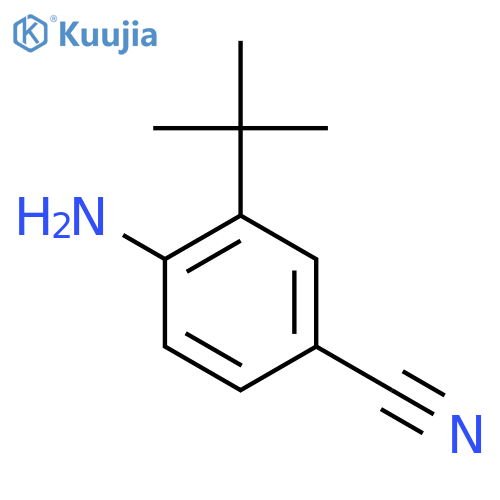

Cas no 1369783-60-7 (4-Amino-3-(tert-butyl)benzonitrile)

4-Amino-3-(tert-butyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-(tert-butyl)benzonitrile

- 4-amino-3-tert-butylbenzonitrile

- AT24177

- SCHEMBL7116955

- 1369783-60-7

- CS-0148585

- Benzonitrile, 4-amino-3-(1,1-dimethylethyl)-

-

- インチ: 1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3

- InChIKey: OHFQJRBPQHEPBX-UHFFFAOYSA-N

- ほほえんだ: NC1C=CC(C#N)=CC=1C(C)(C)C

計算された属性

- せいみつぶんしりょう: 174.115698455 g/mol

- どういたいしつりょう: 174.115698455 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 174.24

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-Amino-3-(tert-butyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01X05O-1g |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 97% | 1g |

$713.00 | 2023-12-22 | |

| 1PlusChem | 1P01X05O-100mg |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 97% | 100mg |

$177.00 | 2023-12-22 | |

| 1PlusChem | 1P01X05O-250mg |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 97% | 250mg |

$277.00 | 2023-12-22 | |

| Aaron | AR01X0E0-1g |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 98% | 1g |

$175.00 | 2025-02-12 | |

| Aaron | AR01X0E0-250mg |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 98% | 250mg |

$44.00 | 2025-02-12 | |

| Aaron | AR01X0E0-100mg |

4-Amino-3-(tert-butyl)benzonitrile |

1369783-60-7 | 98% | 100mg |

$18.00 | 2025-02-12 |

4-Amino-3-(tert-butyl)benzonitrile 関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

2. Book reviews

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

4-Amino-3-(tert-butyl)benzonitrileに関する追加情報

Comprehensive Overview of 4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7): Properties, Applications, and Industry Insights

4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a benzonitrile core with a tert-butyl group and an amino substituent, making it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals frequently search for terms like "4-Amino-3-(tert-butyl)benzonitrile synthesis", "CAS 1369783-60-7 applications", and "tert-butyl benzonitrile derivatives", reflecting its growing relevance in drug discovery and material science.

The compound's physicochemical properties, such as its molecular weight (188.25 g/mol) and solubility profile, make it suitable for use in high-throughput screening and medicinal chemistry. Recent studies highlight its potential as a building block for kinase inhibitors and GPCR-targeted therapeutics, aligning with trending topics like "precision medicine" and "small-molecule drug development". Analytical techniques like HPLC and NMR are commonly employed to verify its purity, a critical factor given the demand for high-purity intermediates in FDA-approved drug pipelines.

From an industrial perspective, 4-Amino-3-(tert-butyl)benzonitrile is often discussed alongside green chemistry principles. Innovations in catalytic amination and solvent-free reactions have improved its synthetic routes, addressing environmental concerns raised in searches like "sustainable chemical synthesis". Furthermore, its stability under accelerated stability testing conditions makes it a candidate for long-acting formulations, a hot topic in biopharma forums.

The compound's role extends to material science, where its nitrile group participates in polymer cross-linking reactions. This aligns with interest in "advanced polymer additives" and "functionalized aromatics". Patent analyses reveal its inclusion in OLED materials and liquid crystal displays, connecting it to the booming electronics materials sector. Such multidisciplinary applications underscore why CAS 1369783-60-7 appears in cross-industry collaboration databases.

Quality control protocols for 4-Amino-3-(tert-butyl)benzonitrile emphasize ICH guidelines, particularly for residual solvent limits and genotoxic impurity thresholds. These aspects resonate with queries like "pharmaceutical impurity control" and "QC/QA in API manufacturing". Suppliers often provide certificates of analysis (CoA) with detailed chromatographic data, catering to regulatory requirements in FDA and EMA submissions.

Emerging trends also link this compound to proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas dominating cancer research publications. Its meta-substitution pattern offers steric advantages in drug-target binding, explaining its prevalence in structure-activity relationship (SAR) studies. Such niche applications make it a recurring subject in "fragment-based drug discovery" webinars.

In summary, 4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7) exemplifies how tailored aromatic nitriles bridge gaps between academic research and industrial innovation. Its adaptability to flow chemistry setups and compatibility with microwave-assisted synthesis further cement its position in modern process chemistry workflows. As demand grows for structurally diverse scaffolds, this compound’s trajectory mirrors the evolution of rational molecular design in the 21st century.

1369783-60-7 (4-Amino-3-(tert-butyl)benzonitrile) 関連製品

- 894257-77-3(3-(4-acetylphenyl)-1-(2-chlorophenyl)urea)

- 1341163-95-8(2-Chloro-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazine)

- 2839143-07-4(2-Methyl-2-morpholinopropan-1-ol (hydrochloride))

- 1357352-09-0(9-tert-butoxycarbonyl-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid)

- 1797958-87-2(2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine)

- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 708993-13-9(3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide)

- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)

- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)

- 926-59-0(sodium 3-oxobut-1-en-1-olate)